1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-[4-(4-methylphenyl)triazol-1-yl]piperidine
Overview
Description
1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-[4-(4-methylphenyl)triazol-1-yl]piperidine is a complex organic compound that features a combination of imidazole, triazole, and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-[4-(4-methylphenyl)triazol-1-yl]piperidine typically involves multi-step reactions. The process begins with the preparation of the imidazole and triazole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include aldehydes, benzil, and ammonium acetate . The reaction conditions often involve the use of catalysts such as nickel or microwave-assisted synthesis to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. The choice of solvents, temperature control, and purification methods are critical factors in ensuring the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-[4-(4-methylphenyl)triazol-1-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-[4-(4-methylphenyl)triazol-1-yl]piperidine has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-[4-(4-methylphenyl)triazol-1-yl]piperidine involves its interaction with specific molecular targets and pathways. The imidazole and triazole rings can bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-[4-(4-methylphenyl)triazol-1-yl]piperidine is unique due to its combination of imidazole, triazole, and piperidine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-[4-(4-methylphenyl)triazol-1-yl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-14-3-5-16(6-4-14)19-12-25(23-22-19)17-7-9-24(10-8-17)11-18-15(2)20-13-21-18/h3-6,12-13,17H,7-11H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXSEYRPFWMMQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(N=N2)C3CCN(CC3)CC4=C(NC=N4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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